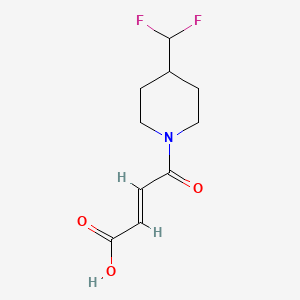
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H13F2NO3 and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known by its CAS number 1995810-63-3, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.21 g/mol. The structure features a piperidine ring substituted with a difluoromethyl group, which is significant for its biological activity.
Potential Targets:
- Poly(ADP-ribose) polymerase (PARP) : Compounds similar in structure have been identified as selective PARP inhibitors, which play a crucial role in DNA repair mechanisms and are targeted in cancer therapies .
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of this pathway has been linked to anti-inflammatory and anticancer effects .
Antitumor Activity
Research indicates that compounds with similar structural motifs have demonstrated promising antitumor activities. For instance, studies have shown that derivatives exhibiting the difluoromethyl group can enhance the efficacy of chemotherapeutic agents by modulating drug resistance mechanisms .
| Compound | Activity | Reference |
|---|---|---|
| NMS-P118 | Potent PARP-1 inhibitor | |
| Vestipitant | Selective NK(1) receptor antagonist | |
| CJ-887 | High affinity STAT3 inhibitor |
Case Studies
- In Vivo Efficacy : In preclinical models, compounds structurally related to this compound have shown significant tumor reduction when used in combination with other chemotherapeutics such as Temozolomide .
- Pharmacokinetics : Studies on similar compounds indicate favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability, which are essential for therapeutic applications .
- Selectivity : Structural optimization efforts have led to the development of selective inhibitors that minimize off-target effects, enhancing safety profiles in therapeutic contexts .
科学的研究の応用
Cancer Treatment
One of the primary applications of (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is in cancer research. It has been investigated as a potential inhibitor of specific proteins that play a crucial role in tumor growth and metastasis.
Case Study: STAT3 Inhibition
Research has shown that compounds with similar structures can inhibit the STAT3 protein, which is often overexpressed in various cancers. For instance, a study highlighted the design of small molecules that target the SH2 domain of STAT3, demonstrating that modifications to the difluoromethyl group can enhance binding affinity and selectivity for STAT3 inhibitors .
Neuropharmacology
The compound is also being explored for its effects on neurological disorders. Its piperidine structure suggests potential interactions with neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression or anxiety.
Research Findings
Studies have indicated that piperidine derivatives can modulate neurotransmitter receptors, suggesting that this compound may possess similar properties, warranting further investigation into its neuropharmacological effects.
Proteolysis Targeting Chimeras (PROTACs)
Another innovative application involves using this compound in the design of PROTACs. These are bifunctional molecules that induce targeted protein degradation, offering a novel approach to therapy by eliminating disease-causing proteins rather than merely inhibiting them.
Mechanism of Action
The incorporation of difluoromethyl groups has been shown to enhance the stability and efficacy of PROTACs against their targets, making this compound a candidate for further development in this area .
Table 1: Summary of Research Applications
特性
IUPAC Name |
(E)-4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h1-2,7,10H,3-6H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSOALUYZJSCQO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















